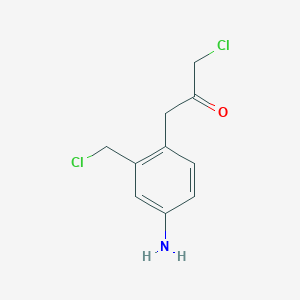
1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O2S. It is known for its unique structural features, including the presence of an ethoxy group, a trifluoromethylthio group, and a phenyl ring.
Méthodes De Préparation
The synthesis of 1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the trifluoromethylation of a suitable precursor. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity .
Analyse Des Réactions Chimiques
1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The ethoxy and trifluoromethylthio groups can participate in substitution reactions under appropriate conditions
Applications De Recherche Scientifique
1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific pharmacological properties.
Industry: It is used in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and other biochemical interactions .
Comparaison Avec Des Composés Similaires
1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-(Trifluoromethyl)phenyl)propan-1-one: This compound lacks the ethoxy group, which may affect its reactivity and applications.
1-(3-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one: This isomer has the ethoxy and trifluoromethylthio groups in different positions, leading to variations in its chemical behavior.
Propriétés
Formule moléculaire |
C12H13F3O2S |
|---|---|
Poids moléculaire |
278.29 g/mol |
Nom IUPAC |
1-[2-ethoxy-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O2S/c1-3-17-11-9(7-8(2)16)5-4-6-10(11)18-12(13,14)15/h4-6H,3,7H2,1-2H3 |
Clé InChI |
UFOFESJGPMPFDO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC=C1SC(F)(F)F)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(diphenylmethylidene)amino]benzoate](/img/structure/B14066205.png)

![3-iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14066213.png)


![[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14066233.png)

![[2-Chloro-5-(trifluoromethyl)phenyl]cyanamide](/img/structure/B14066251.png)
![2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B14066258.png)
![Hexanamide, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14066266.png)



![8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B14066293.png)
